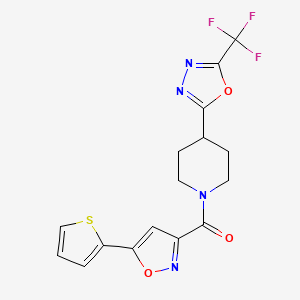![molecular formula C24H24Cl2N2O5S B2643969 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 338961-80-1](/img/structure/B2643969.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . It is typically a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Benzyloxy-4,5-dimethoxybenzaldehyde, which is another benzaldehyde derivative . This compound is used as an organic building block in chemical synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a benzaldehyde derivative, which is an organic building block used in chemical synthesis .Physical And Chemical Properties Analysis
This compound is typically a white to yellow powder or crystals . More detailed physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Oxidation Mechanisms
Research by Baciocchi et al. (1997) investigated the oxidation mechanisms of benzyl and phenethyl phenyl sulfides, focusing on the implications for microsomal and biomimetic oxidation processes. This study could be relevant for understanding the oxidative behavior of similar sulfonamide compounds in biological systems or synthetic applications (Baciocchi, Lanzalunga, & Pirozzi, 1997).
Phosphodiesterase 4 Inhibition
Villetti et al. (2015) described CHF6001, a novel phosphodiesterase 4 inhibitor, highlighting its anti-inflammatory properties and suitability for pulmonary diseases. Research on PDE4 inhibitors is crucial for developing treatments for respiratory diseases, suggesting potential therapeutic research applications for similar compounds (Villetti et al., 2015).
Carbonic Anhydrase Inhibition
A study on the synthesis, cytotoxicity, and carbonic anhydrase inhibitory activities of new pyrazolines by Kucukoglu et al. (2016) demonstrates the potential for sulfonamide compounds in therapeutic applications, especially in targeting tumor and non-tumor cell lines and inhibiting carbonic anhydrase isoenzymes. This suggests applications in cancer research and drug development (Kucukoglu et al., 2016).
Synthesis and Biological Screening
Fatima et al. (2013) explored the synthesis, characterization, and biological screening of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, identifying compounds with significant antioxidant activities and inhibition against specific enzymes. This highlights the compound's relevance in medicinal chemistry and pharmacology research (Fatima et al., 2013).
Fluorescent Scaffolds through Intramolecular Hydrogen Bonds
Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, demonstrating their high fluorescence emissions and potential as solid-state fluorescence materials and turn-on-type probes. This suggests applications in materials science and sensor technology (Beppu et al., 2014).
properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O5S/c1-27(2)24(29)15-28(34(30,31)19-11-9-18(32-3)10-12-19)22-14-23(21(26)13-20(22)25)33-16-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFYLXYZLVCOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)
![2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2643890.png)
![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)


![2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2643896.png)
![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)
